
1,3,5-Triazin-3-amine, 4-cyclobutyl-N-cylopropyl-6-(4-thiomorpholinyl)-, S,S-dioxide, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazin-3-amine, 4-cyclobutyl-N-cylopropyl-6-(4-thiomorpholinyl)-, S,S-dioxide, monohydrochloride: is a complex organic compound belonging to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with cyclobutyl, cyclopropyl, and thiomorpholinyl groups. The presence of the S,S-dioxide and monohydrochloride groups further adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-3-amine, 4-cyclobutyl-N-cylopropyl-6-(4-thiomorpholinyl)-, S,S-dioxide, monohydrochloride typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Substitution Reactions: The cyclobutyl and cyclopropyl groups are introduced through substitution reactions using corresponding alkyl halides.
Thiomorpholine Introduction: The thiomorpholine group is incorporated via nucleophilic substitution reactions.
Oxidation: The S,S-dioxide group is formed through oxidation reactions using oxidizing agents like hydrogen peroxide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazin-3-amine, 4-cyclobutyl-N-cylopropyl-6-(4-thiomorpholinyl)-, S,S-dioxide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, potentially altering the sulfur-containing groups.
Reduction: Reduction reactions can target the triazine ring or the S,S-dioxide group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the triazine ring and the thiomorpholine group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Applications De Recherche Scientifique
1,3,5-Triazin-3-amine, 4-cyclobutyl-N-cylopropyl-6-(4-thiomorpholinyl)-, S,S-dioxide, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazine ring and thiomorpholine group are key functional groups that interact with enzymes and receptors, potentially inhibiting or activating biological processes. The S,S-dioxide group may also play a role in redox reactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-Triazin-2-amine, 4-cyclobutyl-N-cyclopropyl-6-(1,1-dioxido-4-thiomorpholinyl)-, hydrochloride
- 1,3,5-Triazine, 2-methoxy-4-methyl-6-(4-phenyl-1-piperazinyl)-
Uniqueness
1,3,5-Triazin-3-amine, 4-cyclobutyl-N-cylopropyl-6-(4-thiomorpholinyl)-, S,S-dioxide, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the S,S-dioxide and monohydrochloride groups further differentiates it from other similar compounds.
Propriétés
Numéro CAS |
148296-28-0 |
|---|---|
Formule moléculaire |
C14H22ClN5O2S |
Poids moléculaire |
359.9 g/mol |
Nom IUPAC |
4-cyclobutyl-N-cyclopropyl-6-(1,1-dioxo-1,4-thiazinan-4-yl)-1,3,5-triazin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H21N5O2S.ClH/c20-22(21)8-6-19(7-9-22)14-17-12(10-2-1-3-10)16-13(18-14)15-11-4-5-11;/h10-11H,1-9H2,(H,15,16,17,18);1H |
Clé InChI |
KUSCRLRXSGPWIV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=NC(=NC(=N2)N3CCS(=O)(=O)CC3)NC4CC4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


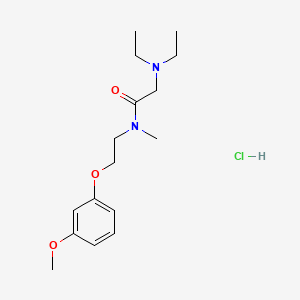
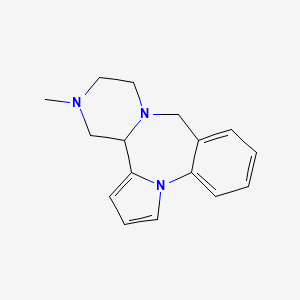
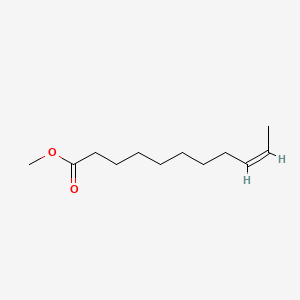

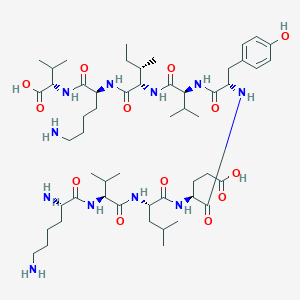

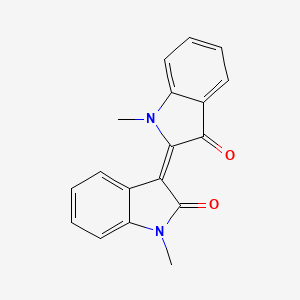
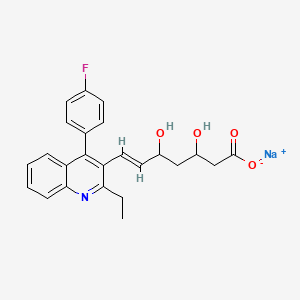
![4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol](/img/structure/B12754080.png)


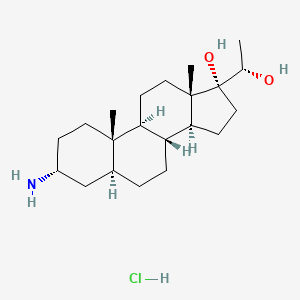
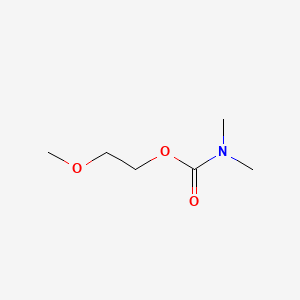
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12754121.png)
